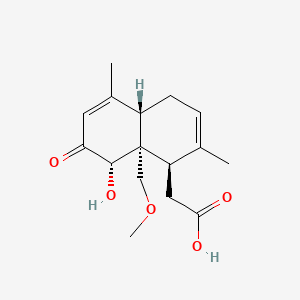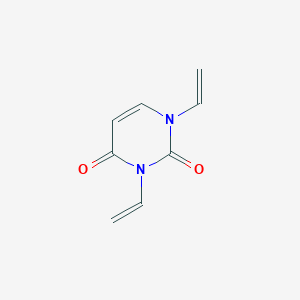
1,3-Divinyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Divinyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features two vinyl groups attached to the nitrogen atoms at positions 1 and 3 of the uracil ring. The presence of these vinyl groups imparts unique chemical properties to the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Divinyluracil can be synthesized through the reaction of uracil with acetylene, catalyzed by cadmium acetate . This method allows for the direct introduction of vinyl groups into the uracil structure in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable chemical reactions that ensure high yield and purity. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the vinylation process.
Chemical Reactions Analysis
Types of Reactions
1,3-Divinyluracil undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to ethyl groups.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted uracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Divinyluracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-divinyluracil involves its interaction with various molecular targets. The vinyl groups can undergo reactions that modify the uracil ring, leading to changes in its chemical and biological properties. These modifications can affect the compound’s ability to interact with enzymes, nucleic acids, and other biomolecules, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Vinyluracil: Contains a single vinyl group at position 1.
3-Vinyluracil: Contains a single vinyl group at position 3.
1,3-Dimethyluracil: Contains methyl groups instead of vinyl groups.
Uniqueness
1,3-Divinyluracil is unique due to the presence of two vinyl groups, which impart distinct chemical reactivity and potential biological activity compared to its mono-vinyl and dimethyl counterparts. This dual vinylation allows for a broader range of chemical transformations and applications in various fields.
Properties
CAS No. |
106491-80-9 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1,3-bis(ethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O2/c1-3-9-6-5-7(11)10(4-2)8(9)12/h3-6H,1-2H2 |
InChI Key |
LPFKFSKSKOFUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC(=O)N(C1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)


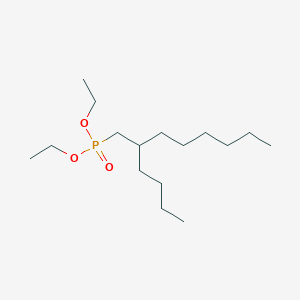
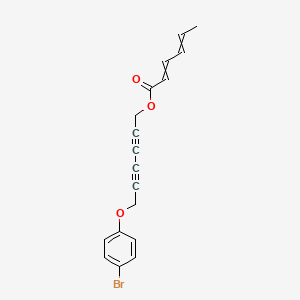
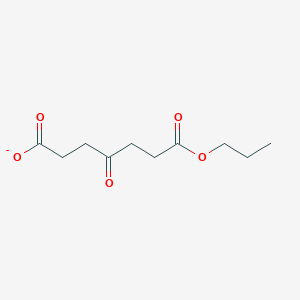

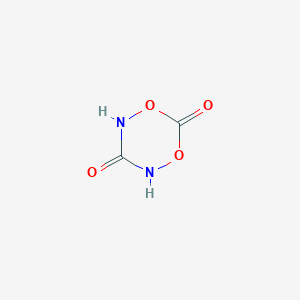

![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
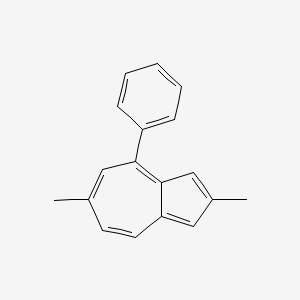
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
